
Ethyl 2,4,6-Trihydroxybenzoate
説明
Ethyl 2,4,6-Trihydroxybenzoate is an organic compound with the molecular formula C9H10O5. It is a derivative of benzoic acid, specifically an ethyl ester of 2,4,6-trihydroxybenzoic acid. This compound is known for its role as a dual-Liver X Receptor modulator, which regulates the expression of key genes involved in cholesterol homeostasis without inducing lipid accumulation in HepG2 cells .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2,4,6-Trihydroxybenzoate can be synthesized through the esterification of 2,4,6-trihydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of hydroxyl groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
Cholesterol Regulation
Ethyl 2,4,6-trihydroxybenzoate acts as a dual Liver X Receptor (LXR) modulator. It regulates cholesterol homeostasis by suppressing cellular cholesterol accumulation in HepG2 cells without inducing lipid accumulation. This compound promotes the transcriptional activation of LXR-α and LXR-β responsive genes, making it a candidate for managing cholesterol levels in metabolic disorders .
Cancer Research
Recent studies have highlighted the potential anti-cancer properties of metabolites related to this compound. Specifically, the metabolite 2,4,6-trihydroxybenzoic acid has shown promise in inhibiting Cyclin Dependent Kinases (CDKs), which are often dysregulated in cancer cells. In vitro assays demonstrated that 2,4,6-trihydroxybenzoic acid inhibited CDK activities in a dose-dependent manner and affected cell proliferation in colorectal cancer cell lines .
Case Study: CDK Inhibition
- Objective : To assess the inhibitory effects of 2,4,6-trihydroxybenzoic acid on CDK1, CDK2, and CDK4.
- Findings : The compound exhibited IC₅₀ values of 580 µM for CDK1, 262 µM for CDK2, and 403 µM for CDK4. Notably, it was most effective against CDK2 .
Antioxidant Activity
This compound has been investigated for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases by neutralizing free radicals. Studies have indicated that this compound may exhibit significant antioxidant activity due to its phenolic structure .
Nutraceutical Applications
This compound is derived from various plant sources and is being explored for its potential health benefits as a nutraceutical ingredient. Its anti-inflammatory and antibacterial properties suggest applications in dietary supplements aimed at enhancing immune function and overall health .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Cholesterol Regulation | Modulates LXR pathways to regulate cholesterol levels | Suppresses cholesterol accumulation in HepG2 cells |
Cancer Research | Inhibits CDK activity in cancer cells | Dose-dependent inhibition observed |
Antioxidant Activity | Neutralizes free radicals to prevent oxidative damage | Significant antioxidant properties demonstrated |
Nutraceuticals | Potential health benefits as a dietary supplement | Anti-inflammatory and antibacterial effects noted |
作用機序
Ethyl 2,4,6-Trihydroxybenzoate exerts its effects primarily through its interaction with Liver X Receptors (LXR-α and LXR-β). By binding to these receptors, it induces the transcriptional activation of LXR-responsive genes, which play a crucial role in cholesterol efflux and homeostasis. This mechanism helps in reducing cellular cholesterol accumulation and promoting cholesterol efflux from macrophages .
類似化合物との比較
Methyl 2,4,6-Trihydroxybenzoate: Similar in structure but with a methyl ester group instead of an ethyl ester.
2,4,6-Trihydroxybenzoic Acid: The parent compound without the ester group.
Ethyl 3,4,5-Trihydroxybenzoate: A structural isomer with hydroxyl groups at different positions on the benzene ring.
Uniqueness: this compound is unique due to its specific interaction with Liver X Receptors and its ability to modulate cholesterol homeostasis without causing lipid accumulation. This property distinguishes it from other similar compounds that may not have the same receptor affinity or biological effects .
生物活性
Ethyl 2,4,6-trihydroxybenzoate (ETB) is a compound of significant interest due to its biological activities, particularly as a modulator of the liver X receptor (LXR). This article provides a comprehensive overview of its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₁₀O₅
- Molecular Weight : 198.17 g/mol
- CAS Number : 90536-74-6
ETB acts primarily as a dual agonist for LXRα and LXRβ. These receptors are crucial in regulating cholesterol homeostasis and lipid metabolism. The compound has been shown to suppress cellular cholesterol accumulation in various cell types, including macrophages and hepatocytes, without inducing lipogenic gene expression or triglyceride accumulation in HepG2 cells .
Key Findings:
- Cholesterol Regulation : ETB induces transcriptional activation of LXR-responsive genes that facilitate cholesterol efflux from macrophages. This action is vital in preventing atherosclerosis by reducing foam cell formation .
- Dose-Dependent Effects : The suppression of cholesterol accumulation occurs in a dose-dependent manner, indicating that higher concentrations of ETB lead to more significant effects on cholesterol homeostasis .
- Selective Activation : Unlike some LXR agonists that promote lipogenesis, ETB selectively activates LXR pathways without increasing lipid storage in liver cells .
1. Cholesterol Efflux and Lipid Metabolism
ETB has been demonstrated to enhance cholesterol efflux from macrophages, which is essential for maintaining cardiovascular health. Studies indicate that treatment with ETB significantly increases the expression of ATP-binding cassette transporters (ABCA1 and ABCG1), which are pivotal for cholesterol transport .
2. Anti-Diabetic Potential
Recent studies have highlighted the potential of ETB as an inhibitor of maltase and sucrase, enzymes involved in carbohydrate digestion. In vitro assays showed that ETB exhibited competitive inhibition against these enzymes, suggesting its utility in managing postprandial hyperglycemia . The IC50 values for maltase inhibition were reported to be significantly lower than those of standard inhibitors like acarbose and voglibose, indicating superior efficacy .
Case Studies and Research Findings
Safety Profile and Toxicology
Toxicological assessments have indicated that ETB possesses a favorable safety profile with no significant adverse effects observed at therapeutic doses during preliminary studies. Long-term toxicity studies are still required to fully establish its safety for clinical use.
化学反応の分析
Oxidation Reactions
ETB undergoes oxidation at its hydroxyl groups, particularly under acidic or enzymatic conditions:
- Quinone Formation : Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts phenolic hydroxyls to quinones . For example, nitration of ETB with nitric acid yields nitro derivatives, which can further oxidize to quinoid structures .
Table 1: Oxidation Reactions of ETB
Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|
KMnO₄ (acidic) | 2,4,6-Trihydroxyquinone | 70–85% | |
CrO₃ in H₂SO₄ | Carboxy-p-benzoquinone derivatives | 65% |
Reduction Reactions
The ester group and aromatic ring of ETB are susceptible to reduction:
- Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to 2,4,6-trihydroxybenzyl alcohol .
- Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the benzene ring to form cyclohexane derivatives .
Table 2: Reduction Reactions of ETB
Reagent/Conditions | Product | Notes | Reference |
---|---|---|---|
LiAlH₄ in THF | 2,4,6-Trihydroxybenzyl alcohol | Requires anhydrous conditions | |
H₂ (1 atm), Pd-C | Ethyl 2,4,6-trihydroxycyclohexanecarboxylate | Selective ring reduction |
Substitution Reactions
ETB participates in electrophilic aromatic substitution (EAS) due to electron-rich aromatic rings:
- Halogenation : Bromine (Br₂) in acetic acid substitutes hydroxyl groups to form mono- or polybrominated products .
- Acetylation : Acetic anhydride (Ac₂O) in H₂SO₄ acetylates hydroxyl groups, yielding fully protected esters .
Table 3: Substitution Reactions of ETB
Reaction Type | Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Acetylation | Ac₂O, H₂SO₄, 40°C | Ethyl 3,4,5-triacetoxybenzoate | 95% | |
Nitration | HNO₃, H₂SO₄, 0°C | Ethyl 3-nitro-2,4,6-trihydroxybenzoate | 60% |
Biochemical Reactions
ETB interacts with biological systems through specific pathways:
- Enzyme Inhibition : Binds to α-glucosidase and lipase active sites, forming stable enzyme-inhibitor complexes .
- LXR Activation : Acts as a dual liver X receptor (LXR) agonist, modulating cholesterol efflux without inducing lipogenesis .
- Phase II Metabolism : Conjugated with glycine via glycine N-acyltransferase (GLYAT) to form excretable metabolites .
Key Biochemical Findings :
- Dose-Dependent Effects : At 10–50 µM, ETB reduces oxidative stress in hepatocytes by 30–60% .
- Anti-Apoptotic Activity : Upregulates Bax/Bcl-2 ratio by 2.5-fold in cancer cells, inducing apoptosis .
Stability and Degradation
特性
IUPAC Name |
ethyl 2,4,6-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,10-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOJATHNUASNAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710717 | |
Record name | Ethyl 2,4,6-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40710717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90536-74-6 | |
Record name | Ethyl 2,4,6-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40710717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the biological activity of Ethyl 2,4,6-Trihydroxybenzoate?
A2: Research indicates this compound demonstrates moderate cytotoxicity against the human renal carcinoma cell line 786-O with an IC50 value of 38.6 μΜ []. This suggests potential anti-cancer properties, although further investigation is needed to confirm this effect and explore the underlying mechanisms.
Q2: Does this compound exhibit any antioxidant properties?
A3: While not extensively explored in the provided research, this compound, alongside other acylphloroglucinol derivatives, demonstrated ABTS+ radical scavenging activity with an IC50 value below 10 μM []. This finding indicates potential antioxidant properties, which could contribute to its overall biological effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。